molecular formula C12H12ClFO3 B8412809 2-(1-(4-Chloro-3-fluorophenyl)cyclobutoxy)acetic acid

2-(1-(4-Chloro-3-fluorophenyl)cyclobutoxy)acetic acid

Cat. No. B8412809
M. Wt: 258.67 g/mol
InChI Key: PBJOAUVEHFXZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242139B2

Procedure details

To an ambient suspension of NaH (0.341 g, 8.52 mmol, 60% dispersion in mineral oil) in N,N-dimethylformamide (7 mL) was added a solution of Example 56A (0.342 g, 1.71 mmol) in N,N-dimethylformamide (1 mL) dropwise. The reaction was stirred for 0.5 h, and 2-bromoacetic acid (0.474 g, 3.41 mmol) was added as a solution in N,N-dimethylformamide (2 mL) dropwise. The reaction was stirred at room temperature for 24 h and was then quenched by the slow addition of H2O (10 mL) and diethyl ether (15 mL). The layers were separated, and the organic discarded. The aqueous was acidified to pH ˜4-5 with 10% HCl and was extracted with diethyl ether (3×15 mL). The combined organics were dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give a yellow oil, which was used without further purification in the subsequent step, MS (ESI) m/z 259[M+H]+.
Name
Quantity
0.341 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
solution
Quantity
0.342 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.474 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([OH:14])[CH2:13][CH2:12][CH2:11]2)=[CH:6][C:5]=1[F:15].Br[CH2:17][C:18]([OH:20])=[O:19]>CN(C)C=O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([O:14][CH2:17][C:18]([OH:20])=[O:19])[CH2:11][CH2:12][CH2:13]2)=[CH:6][C:5]=1[F:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.341 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
solution
Quantity
0.342 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C1(CCC1)O)F
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.474 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was then quenched by the slow addition of H2O (10 mL) and diethyl ether (15 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was used without further purification in the subsequent step, MS (ESI) m/z 259[M+H]+

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)C1(CCC1)OCC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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